molecular formula C14H10Cl2N2OS B11700200 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide CAS No. 69677-55-0

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide

Cat. No.: B11700200
CAS No.: 69677-55-0
M. Wt: 325.2 g/mol
InChI Key: SMGAJJILPIKPJN-UHFFFAOYSA-N
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Description

4-Chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide is a thiourea-functionalized benzamide derivative characterized by a 4-chloro-substituted benzoyl group and a 2-chlorophenyl thiourea moiety. Its structure enables diverse applications, including medicinal chemistry (anticancer, anticonvulsant) and materials science (corrosion inhibition). The compound’s reactivity and biological activity are influenced by the electronic and steric effects of its substituents, particularly the chlorine atoms at the 4-position (benzamide) and 2-position (phenyl ring) .

Properties

CAS No.

69677-55-0

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

4-chloro-N-[(2-chlorophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-7-5-9(6-8-10)13(19)18-14(20)17-12-4-2-1-3-11(12)16/h1-8H,(H2,17,18,19,20)

InChI Key

SMGAJJILPIKPJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chlorophenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzanilides.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide exhibit notable anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models in rats showed that certain derivatives significantly reduced inflammation compared to control groups. The mechanism of action is believed to involve the inhibition of pro-inflammatory mediators .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with some derivatives showing promising results as potential antibacterial agents. For instance, certain aroylthioureas derived from this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

Recent investigations into the anticancer potential of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide derivatives have yielded encouraging results. In vitro assays indicated that these compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. Molecular docking studies further suggested that these compounds could effectively target key proteins involved in cancer progression .

Case Studies

Several case studies have explored the applications of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide:

  • Study on Anti-inflammatory Effects : A series of experiments evaluated the anti-inflammatory activity of synthesized benzamide derivatives using the carrageenan-induced paw edema model. The results indicated a significant reduction in edema size for specific compounds, suggesting their potential as therapeutic agents for inflammatory conditions .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of various thiourea derivatives derived from this compound against common pathogens. The findings revealed that some derivatives had IC50 values comparable to established antibiotics, indicating their potential utility in treating infections .
  • Anticancer Research : A comprehensive study investigated the anticancer properties of thiourea benzamide derivatives and their metal complexes with copper ions. The research highlighted their ability to inhibit cancer cell proliferation and suggested mechanisms through which they could induce apoptosis in cancer cells .

Data Summary

ApplicationBiological ActivityKey Findings
Anti-inflammatoryReduction in edema sizeSignificant activity in rat models
AntimicrobialInhibition of bacterial growthEffective against Mycobacterium tuberculosis
AnticancerCytotoxicity towards cancer cellsSelective action with low toxicity to normal cells

Mechanism of Action

The mechanism of action of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity

Thiourea benzamides with halogen substituents exhibit varying anticancer potency. For instance:

  • N-([4-Chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2) demonstrated moderate activity against PC3 (prostate cancer) and HepG2 (liver cancer) cell lines. Fluorine at the 4-position enhanced electron-withdrawing effects, while methoxy groups introduced steric hindrance, reducing efficacy .
  • Bromo-substituted analogs (e.g., 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) showed superior anticonvulsant activity compared to chloro derivatives, attributed to bromine’s higher polarizability and stronger hydrophobic interactions .
Anticonvulsant Activity
  • The bromo-substituted MH-B1T2 exhibited 100% protection against pentylenetetrazole-induced seizures at 60 mg/kg, outperforming chloro analogs. This highlights bromine’s role in enhancing blood-brain barrier penetration and target binding .

Corrosion Inhibition Efficiency

Substituent position significantly impacts corrosion inhibition:

  • N-((4-Chlorophenyl)carbamothioyl)benzamide (T2) showed 73% inhibition efficiency in 1M H2SO4, while the 3-chlorophenyl analog (T1) achieved only 55%. The para-chloro group in T2 enhances electron delocalization, improving adsorption on mild steel surfaces .

Spectral and Structural Comparisons

FT-IR and NMR Signatures
  • All benzoylthiourea derivatives share characteristic FT-IR peaks: C=O (1671–1533 cm<sup>−1</sup>), C=S (1256–1261 cm<sup>−1</sup>), and N-H (3237 cm<sup>−1</sup>) .
  • <sup>1</sup>H NMR of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide revealed downfield shifts for N-H protons (9.5–13.5 ppm), consistent with intramolecular hydrogen bonding .
Crystal Structure Analysis
  • The cis configuration of the carbonyl and thiourea moieties is stabilized by intramolecular hydrogen bonds (e.g., C11—H11⋯S1 and N2—H2⋯O1 in 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide).
  • Bond lengths in analogs (e.g., C=O : 1.229 Å, C=S : 1.6755 Å) deviate slightly from ideal values due to conjugation and hydrogen bonding .

Physicochemical Properties

  • Steric Effects : The tert-butyl-substituted analog (4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide) exhibits reduced solubility in polar solvents compared to the parent compound, attributed to the bulky tert-butyl group .
  • Electron-Withdrawing vs. Electron-Donating Groups : Methoxy substituents (e.g., in L2) increase solubility but reduce anticancer activity due to diminished electrophilicity .

Biological Activity

4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on its biological activity, including case studies, synthesis methods, and molecular docking analyses.

The compound can be synthesized through a reaction between benzoyl chloride derivatives and N-phenylthiourea. The synthesis typically yields a solid product, characterized by various spectroscopic methods such as IR, NMR, and mass spectrometry.

Table 1: Characterization Data of 4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide

PropertyValue
Molecular FormulaC14H11Cl2N2OS
Melting Point122-124 °C
Yield80%
IR (KBr cm⁻¹)3158 (-NH-C), 1691 (C=O str.)
NMR (DMSO-d6)δ 7.87-7.92 (Ar H), δ 12.62 (NH sec amide)

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using the carrageenan-induced paw edema model in rats. The study involved administering the compound at a dose of 20 mg/kg and comparing its efficacy against a standard drug, diclofenac.

Case Study Findings:

  • Reduction in Edema: The compound exhibited significant reduction in paw swelling compared to the control group, indicating strong anti-inflammatory activity.
  • Percentage Inhibition: The percentage inhibition of edema was calculated, showing promising results that suggest its potential as an anti-inflammatory agent .

Anticancer Activity

In vitro studies have demonstrated that various derivatives of carbamothioyl-benzamide compounds exhibit cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Target Cell Line
N-(3-nitrophenyl)carbamothioylbenzamide10.5MCF-7
N-(2-chlorophenyl)carbamothioylbenzamide8.3MCF-7
Control (5-Fluorouracil)8.15MCF-7

Molecular Docking Studies:
Docking studies have indicated that these compounds can effectively bind to key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). The binding affinities suggest that these compounds could serve as lead candidates for further development in cancer therapy .

The proposed mechanism for the anti-inflammatory activity involves the inhibition of protein denaturation and modulation of inflammatory mediators. For anticancer activity, the compounds may induce apoptosis in cancer cells through pathways involving EGFR signaling .

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